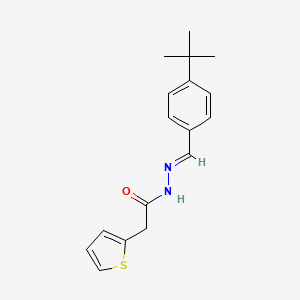![molecular formula C24H20N4O6S4 B12019645 N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL L336998 are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents under controlled conditions . Industrial production methods for such specialized compounds often involve multi-step synthesis, purification, and characterization processes to ensure the desired purity and quality .
Chemical Reactions Analysis
RCL L336998 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RCL L336998 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of RCL L336998 involves its interaction with specific molecular targets and pathways within biological systems.
Properties
Molecular Formula |
C24H20N4O6S4 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
3-[(5E)-5-[3-[3-(3-hydroxyanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C24H20N4O6S4/c29-15-5-1-3-13(11-15)25-17(31)7-9-27-21(33)19(37-23(27)35)20-22(34)28(24(36)38-20)10-8-18(32)26-14-4-2-6-16(30)12-14/h1-6,11-12,29-30H,7-10H2,(H,25,31)(H,26,32)/b20-19+ |
InChI Key |
JQSUWXZYYRXNHD-FMQUCBEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=CC=C4)O)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=CC=C4)O)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12019563.png)
![allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019566.png)

![N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12019579.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)
